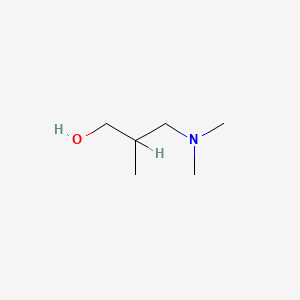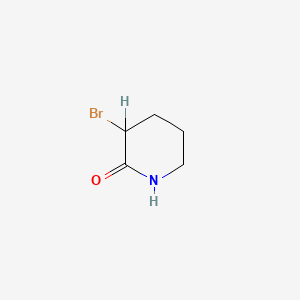![molecular formula C6H4S2 B1266192 噻吩并[2,3-b]噻吩 CAS No. 250-84-0](/img/structure/B1266192.png)
噻吩并[2,3-b]噻吩
描述
Thieno[2,3-b]thiophene is an organic compound consisting of two fused thiophene rings. It has the molecular formula C6H4S2 and is one of the three constitutional isomers of thienothiophene. Thieno[2,3-b]thiophene is known for its aromatic and bicyclic structure, which makes it a topic of academic interest. This compound does not have commercial applications and is not found naturally .
科学研究应用
Thieno[2,3-b]thiophene and its derivatives have diverse biological activities, including antitumor, antiviral, and antibiotic properties. They are also used as antiglaucoma drugs and inhibitors of platelet aggregation . In chemistry, thieno[2,3-b]thiophene derivatives are used in the design of novel nonlinear optical systems and as building blocks for covalent organic frameworks . In industry, they are explored for their potential in organic electronics, such as organic photovoltaics and organic field-effect transistors .
生化分析
Biochemical Properties
Thieno[2,3-b]thiophene plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to inhibit β-glucuronidase and α-glucosidase enzymes, which are involved in various metabolic processes . The interaction between Thieno[2,3-b]thiophene and these enzymes is characterized by strong binding affinity, leading to the inhibition of enzyme activity. This inhibition can result in altered metabolic pathways and reduced activity of the targeted enzymes.
Cellular Effects
Thieno[2,3-b]thiophene exerts significant effects on various types of cells and cellular processes. It has demonstrated anticancer activity against PC-3 cell lines, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Thieno[2,3-b]thiophene can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
Molecular Mechanism
The molecular mechanism of Thieno[2,3-b]thiophene involves its interaction with biomolecules, including enzymes and proteins. The compound binds to the active sites of β-glucuronidase and α-glucosidase, leading to enzyme inhibition . This binding interaction disrupts the normal catalytic activity of the enzymes, resulting in decreased metabolic activity. Additionally, Thieno[2,3-b]thiophene can modulate gene expression by influencing transcription factors and signaling molecules, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[2,3-b]thiophene have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity against enzymes for extended periods . Degradation of Thieno[2,3-b]thiophene can occur under certain conditions, leading to a reduction in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of Thieno[2,3-b]thiophene vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anticancer activity . At higher doses, Thieno[2,3-b]thiophene can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Thieno[2,3-b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of β-glucuronidase and α-glucosidase affects the metabolism of glucuronides and carbohydrates, respectively . These interactions can lead to changes in metabolite levels and altered metabolic pathways, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Thieno[2,3-b]thiophene is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Thieno[2,3-b]thiophene can also bind to intracellular proteins, affecting its distribution and activity within different cellular compartments.
Subcellular Localization
Thieno[2,3-b]thiophene exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins, as well as its overall biological effects. For example, Thieno[2,3-b]thiophene may accumulate in the nucleus, where it can influence gene expression and cellular signaling pathways.
准备方法
Thieno[2,3-b]thiophene was first isolated in very low yield by heating citric acid with phosphorus pentasulfide (P4S10). More efficient synthetic routes involve cyclization reactions of substituted thiophenes . One common method includes the acid-catalyzed cyclization of substituted thiophenes.
化学反应分析
Thieno[2,3-b]thiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction occurs at the α-carbon atom, which is preferred for electrophilic attack both kinetically and thermodynamically.
Oxidation and Reduction: These reactions are less commonly studied but can be performed under specific conditions.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents, often using halogenating agents.
Major products formed from these reactions include substituted thieno[2,3-b]thiophenes, which can be further utilized in various synthetic applications.
作用机制
The mechanism of action of thieno[2,3-b]thiophene involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit specific enzymes and disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and application .
相似化合物的比较
Thieno[2,3-b]thiophene is compared with other isomers such as thieno[3,2-b]thiophene and thieno[3,4-b]thiophene. These isomers have similar structures but differ in the position of the sulfur atoms. Thieno[2,3-b]thiophene is unique due to its specific arrangement, which influences its chemical reactivity and applications . Other similar compounds include thiophene derivatives like thieno[2,3-b]pyridine and dithieno[3,2-b:2’,3’-d]thiophene .
属性
IUPAC Name |
thieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBTXTFFTYXOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102803-21-4 | |
| Record name | Thieno[2,3-b]thiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102803-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80179708 | |
| Record name | Thieno(2,3-b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250-84-0 | |
| Record name | Thieno[2,3-b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno(2,3-b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000250840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[2,3-b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIENO(2,3-B)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN68ZU79VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Liquid thiophthene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)








